[2-(Acetyloxy)phenoxy]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131124-93-1 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2-acetyloxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-7(11)15-9-5-3-2-4-8(9)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
ZYBHHSSQGPZIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OCC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Acetyloxy Phenoxy Acetic Acid
Hydrolysis Kinetics and Mechanism of the Acetyl Ester Moiety
The acetyl ester group in [2-(Acetyloxy)phenoxy]acetic acid is susceptible to hydrolysis, a reaction in which a water molecule cleaves the ester bond. This process can be influenced by environmental factors such as pH and the presence of biological catalysts.
pH-Dependent Hydrolysis Studies
The hydrolysis of the acetyl ester is subject to both acid and base catalysis. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline (basic) conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to a more rapid cleavage of the ester bond.
While specific kinetic data for the pH-dependent hydrolysis of this compound is not extensively detailed in publicly available literature, the principles of ester hydrolysis are well-established. The rate of hydrolysis is generally slowest in a neutral to slightly acidic pH range (pH 3-5) and increases significantly as the pH becomes more acidic or, more dramatically, more alkaline. This behavior is analogous to the hydrolysis of aspirin (B1665792) (acetylsalicylic acid), where the acetyl ester is also cleaved under similar conditions to yield salicylic (B10762653) acid and acetic acid iiab.me.
Enzymatic Hydrolysis by Esterases
Esterase enzymes are biological catalysts that facilitate the hydrolysis of ester bonds. These enzymes play a crucial role in metabolic processes by breaking down ester-containing compounds. The acetyl ester of this compound is a potential substrate for various esterases. Enzymatic hydrolysis is known for its high efficiency and specificity compared to chemical hydrolysis.
Studies on related compounds demonstrate the capacity of esterases to act on aryl esters. For instance, N,N-disubstituted glycolamide esters of aspirin are rapidly hydrolyzed in human plasma by esterases to release aspirin and the corresponding salicylate (B1505791) esters researchgate.net. This suggests that this compound would likely be a substrate for similar plasma and tissue esterases. The process would involve the enzyme's active site binding to the ester and facilitating the nucleophilic attack of water, leading to the efficient cleavage of the acetyl group.
Identification of Hydrolysis Products
The hydrolysis of the acetyl ester moiety of this compound yields two primary products. Cleavage of the ester bond releases the acetyl group as acetic acid, while the phenoxyacetic acid core is hydroxylated at the ortho position.
The resulting products are:
2-Hydroxyphenoxyacetic acid
Acetic acid
This reaction is a straightforward ester hydrolysis, and the identity of the products is determined by the fundamental structure of the parent molecule.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of chemical transformations to produce a range of derivatives. The most common of these reactions are esterification and amidation.
Esterification Reactions and Derivatives
Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. This reaction typically requires an acid catalyst and heat to proceed. The resulting esters of this compound can have modified physical and chemical properties. For example, Guacetisal is the ethyl ester derivative of this compound, formed by the esterification of the carboxylic acid group with ethanol (B145695) medchemexpress.com.
The synthesis of phenoxyacetic acid esters often employs various methods to achieve good yields under mild conditions. Research on related phenoxyacetic acid compounds illustrates common synthetic strategies.
Table 1: Examples of Esterification Reactions of Related Phenoxyacetic Acids
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Methylphenoxyacetic acid + various phenols | Phosphonitrilic Chloride (PNT), N-methyl morpholine (B109124) (NMM) | Chloroform, Room Temp. | p-Methylphenoxyacetic acid esters | Good |
This table presents data for the esterification of related phenoxyacetic acid compounds to illustrate common synthetic methods.
Amidation Reactions
The carboxylic acid functionality can also be converted into an amide by reacting with a primary or secondary amine. This reaction typically does not proceed by simply heating the acid with the amine, as it results in an acid-base salt. Instead, the carboxylic acid must first be "activated."
Common methods for activation include:
Conversion to an acyl chloride: The carboxylic acid is reacted with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which then readily reacts with an amine to form the amide.
Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern coupling agents facilitate the reaction between the carboxylic acid and the amine directly, forming the amide bond under milder conditions.
Patents and literature describe the synthesis of amides from various aryloxy acetic acids, providing a framework for the potential amidation reactions of this compound. For instance, aryloxy acetic acids can be reacted with primary or secondary amines using their acid halides or mixed anhydrides as the reactive derivative to produce the corresponding amides. Furthermore, phenoxyacetic acid derivatives have been reacted with hydrazides to form hydrazones, which contain a C=N-NH-C=O linkage, demonstrating the versatility of the carboxylic acid group in forming amide-like bonds mdpi.comnih.gov.
Salt Formation
As a carboxylic acid, this compound readily undergoes acid-base neutralization reactions with a variety of inorganic and organic bases to form the corresponding carboxylate salts. catalystchemistry.com.au The reaction involves the transfer of a proton from the carboxylic acid group (-COOH) to the base, resulting in the formation of a salt and water. quora.comlibretexts.org This is a fundamental property of carboxylic acids. nih.govwikipedia.org
The general process for forming a salt of a phenoxyacetic acid derivative involves reacting the acid with a base, such as sodium hydroxide, in a suitable solvent. google.comjocpr.com The resulting salt can then be isolated, or the solution can be used for subsequent reactions.
Table 1: Representative Salt Formation Reaction
| Reactant 1 | Reactant 2 (Base) | Product (Salt) | Byproduct |
| This compound | Sodium Hydroxide (NaOH) | Sodium [2-(acetyloxy)phenoxy]acetate | Water (H₂O) |
This reactivity is crucial for many synthetic applications and influences the compound's solubility characteristics.
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring of this compound is susceptible to functionalization, primarily through electrophilic aromatic substitution, allowing for the introduction of various substituents onto the ring.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. youtube.com The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the substituents already present. libretexts.org These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. cognitoedu.org
The this compound molecule has two substituents on the aromatic ring: an acetyloxy group (-OCOCH₃) and an ether-linked acetic acid moiety (-OCH₂COOH).
Ether Linkage (-OCH₂COOH): The ether oxygen atom has lone pairs of electrons that can be donated to the benzene ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions. Groups with lone-pair electrons on the atom bonded directly to the ring are generally activating and ortho-, para-directing. pressbooks.pub
Acetyloxy Group (-OCOCH₃): This group is also considered an ortho-, para-director. While the carbonyl group is electron-withdrawing, the adjacent oxygen atom's lone pairs can participate in resonance with the ring, directing incoming electrophiles to the ortho and para positions. It is classified as a moderate activating group. pressbooks.pub
Therefore, both substituents on the this compound ring are ortho-, para-directors, which collectively enhance the ring's reactivity towards electrophiles compared to unsubstituted benzene and direct new substituents to specific locations. libretexts.org
Regioselectivity in EAS reactions is determined by the directing effects of the substituents on the aromatic ring. youtube.comrhhz.net For this compound, both the -OCH₂COOH group (at position 1) and the -OCOCH₃ group (at position 2) direct incoming electrophiles to the ortho and para positions relative to themselves.
The -OCH₂COOH group at C1 directs to C2 (ortho, blocked), C4 (para), and C6 (ortho).
The -OCOCH₃ group at C2 directs to C1 (ortho, blocked), C3 (ortho), and C5 (meta to the ether, less favored) and C6 (ortho).
The directing effects of the two groups reinforce each other, strongly favoring substitution at positions 4 and 6. wou.edu The electronic effects suggest that both C4 and C6 are highly activated. However, steric hindrance from the adjacent substituents, particularly the relatively bulky -OCH₂COOH group, may influence the final product distribution. wou.edu The position between two substituents is often the last to be substituted due to steric hindrance. wou.edu Therefore, substitution at position 4 (para to the -OCH₂COOH group) is generally expected to be the major product over position 6 (ortho to the -OCH₂COOH group).
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directed by -OCH₂COOH (C1) | Directed by -OCOCH₃ (C2) | Combined Effect | Predicted Outcome |
| C3 | - | Ortho | Weakly Activated | Minor Product |
| C4 | Para | Meta | Strongly Activated | Major Product |
| C5 | Meta | Meta | Deactivated | Not Favored |
| C6 | Ortho | Ortho | Strongly Activated | Potential Product (steric hindrance may reduce yield) |
Oxidative and Reductive Transformations of this compound
The functional groups within this compound—an ester, a carboxylic acid, an ether, and an aromatic ring—exhibit distinct reactivities under oxidative and reductive conditions.
Oxidative Transformations: The aromatic ring is generally resistant to oxidation except under harsh conditions. The acetyl group, however, is a potential site for oxidation. For instance, related aryl methyl ketones can undergo a Baeyer-Villiger oxidation to form a phenyl acetate (B1210297) ester. A procedure for a similar transformation on a related molecule, methyl (4-acetyl-2-methylphenoxy)-acetate, utilizes sodium perborate (B1237305) in acetic acid to yield the corresponding acetoxy derivative. google.com The ester and ether linkages are typically stable to common oxidizing agents. The carboxylic acid group is also at a high oxidation state and is resistant to further oxidation.
Reductive Transformations: Selective reduction of the functional groups is possible.
Carboxylic Acid Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would likely also reduce the ester group.
Ester Reduction: The acetyloxy group can be hydrolyzed under basic or acidic conditions to a hydroxyl group, which is a separate reaction from reduction. Catalytic hydrogenation might reduce the aromatic ring under high pressure and temperature, but this is a vigorous process.
Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation, though this requires more forceful conditions than the reduction of the other functional groups.
Reductive Cyclization: In related molecules like 2-nitrophenylacetic acid, the reduction of a nitro group can lead to cyclization to form lactams. wikipedia.org While this compound lacks a nitro group, this highlights the potential for intramolecular reactions following the transformation of one of its functional groups.
Chelation Chemistry and Metal Ion Interactions with this compound
Chelation is the process where a central metal ion binds to a multidentate ligand to form a ring-like structure known as a chelate. kakhia.orgchemrj.org Carboxylic acids and other molecules with suitably positioned donor atoms (like oxygen or nitrogen) can act as chelating agents. nih.gov
This compound possesses several potential coordination sites for metal ions:
The carboxylate group (-COO⁻), formed upon deprotonation of the acetic acid moiety, can act as a mono- or bidentate ligand.
The ether oxygen atom (-O-).
The carbonyl oxygen of the acetyloxy group (C=O).
The arrangement of the ether oxygen and the carboxylate group allows for the formation of a stable five-membered chelate ring with a metal ion. This bidentate coordination is a common feature for phenoxyacetic acid derivatives when interacting with metal ions. mdpi.com The carbonyl oxygen of the acetyloxy group could also participate in coordination, potentially leading to more complex interactions or bridging between metal centers.
Studies on structurally similar ligands, such as (2-formylphenoxy)acetic acid, have shown that they can form stable complexes with transition metals like Co(II), inducing specific coordination geometries. researchgate.net Phenoxyacetic acids, in general, have been shown to form complexes with a wide range of metal ions, including transition metals (Cu(II), Ni(II), Co(II)), lanthanides, and main group metals. mdpi.comiiste.org The specific coordination mode and the resulting structure of the metal complex depend on the metal ion, the solvent, and the presence of other co-ligands. mdpi.comiiste.org
Table 3: Potential Metal Ion Coordination Sites
| Potential Ligating Atom | Functional Group | Potential Role in Chelation |
| Carboxylate Oxygens | Carboxylic Acid | Bidentate or Monodentate Ligand |
| Ether Oxygen | Phenoxy Ether | Part of Chelate Ring Formation |
| Carbonyl Oxygen | Acetyloxy Group | Potential Coordination Site |
Derivatization Chemistry and Analogues of 2 Acetyloxy Phenoxy Acetic Acid
Design Principles for Novel [2-(Acetyloxy)phenoxy]acetic acid Derivatives
The design of novel derivatives of this compound is guided by several key principles aimed at enhancing therapeutic efficacy and optimizing pharmacokinetic properties. A primary strategy involves the strategic integration of various chemical motifs to modulate the molecule's interaction with biological targets. nih.gov
Researchers often focus on creating derivatives that can selectively bind to specific enzymes or receptors. For instance, in the development of selective COX-2 inhibitors, a common structural theme includes a central ring system with two attached aryl groups. One of these aryl groups typically bears a para-substituent, which is crucial for selective binding. nih.gov This principle can be applied to the phenoxy ring of this compound.
Furthermore, the introduction of different functional groups can alter the molecule's physicochemical properties, such as lipophilicity and aqueous solubility. These modifications are critical for improving absorption, distribution, metabolism, and excretion (ADME) profiles. The design process for these novel derivatives often employs computational modeling to predict the binding affinity and pharmacokinetic properties of the designed compounds before their actual synthesis.
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of this compound is a prime target for derivatization, readily forming ester and amide linkages.
Esterification is a common method to modify the carboxylic acid moiety. This can be achieved through various standard chemical reactions. For example, reacting this compound with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can yield the corresponding ester. A general synthesis route for phenoxyacetic acid esters involves the activation of the carboxylic acid group using an activating agent, followed by coupling with a variety of phenols. nih.gov
Amide synthesis offers another avenue for creating a diverse range of derivatives. The reaction of this compound with an amine, facilitated by a coupling agent, results in the formation of an amide bond. This approach has been used to synthesize various phenoxyacetamide derivatives. For instance, phenoxyacetic acid can be converted to its corresponding acid chloride, which then reacts with an amine to form the amide. nih.gov
Modification of the Phenoxy Moiety
The phenoxy ring of this compound provides a versatile platform for structural modifications. Introducing substituents onto the phenyl ring can significantly influence the compound's biological activity and selectivity.
Structural Variation of the Carboxylic Acid Side Chain
Alterations to the carboxylic acid side chain of this compound can lead to the development of analogues with different properties. One common variation is to change the length of the alkyl chain connecting the ether oxygen to the carboxylic acid group. For instance, using a different α-haloalkanoic acid in the initial synthesis can result in derivatives with propanoic or butanoic acid side chains.
Prodrug Strategies Based on this compound Scaffold
Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For a compound like this compound, which contains a carboxylic acid group, several prodrug approaches can be envisioned to enhance properties such as membrane permeability and to reduce potential gastrointestinal irritation often associated with free carboxylic acids. pharmascholars.com The core idea is to mask the carboxylic acid group with a promoiety that is cleaved in vivo, typically by enzymatic action, to release the active parent drug. nih.gov
Ester Prodrugs
Esterification of the carboxylic acid group is a widely used prodrug strategy. The resulting ester prodrugs are generally more lipophilic than the parent carboxylic acid, which can lead to improved absorption. pharmascholars.com These esters are designed to be stable at the pH of the gastrointestinal tract but are readily hydrolyzed by esterases present in the plasma and various tissues to regenerate the active drug. epa.gov
A variety of alcohols can be used to form these ester prodrugs, allowing for fine-tuning of properties like solubility and hydrolysis rate. The rate of enzymatic hydrolysis can be influenced by the steric and electronic nature of the alcohol used. For example, acyloxymethyl esters are a type of "double ester" that can exhibit high enzymatic lability. googleapis.com
Table 1: Examples of Ester Prodrug Moieties for Carboxylic Acids
| Promoieties | Resulting Ester Type | Rationale for Use |
|---|---|---|
| Simple Alkanols (e.g., ethanol) | Alkyl Ester | Increases lipophilicity |
| Glycolamide | Glycolamide Ester | Can modulate solubility and hydrolysis rate |
Amide Prodrugs
Amide derivatives of carboxylic acids can also serve as prodrugs. Amides are generally more stable to hydrolysis than esters, which can be advantageous for achieving sustained release of the parent drug. nih.gov The synthesis of amide prodrugs involves the formation of an amide bond between the carboxylic acid of this compound and an amine.
The choice of the amine component is crucial as it influences the rate of enzymatic cleavage and the properties of the resulting prodrug. Amino acid conjugates are a particularly interesting class of amide prodrugs, as they can potentially be targeted to specific amino acid transporters in the body, thereby enhancing absorption and tissue distribution. researchgate.net
Table 2: Examples of Amide Prodrug Approaches for Carboxylic Acids
| Promoieties | Resulting Amide Type | Rationale for Use |
|---|---|---|
| Simple Amines | Primary/Secondary Amide | Generally increases stability compared to esters |
| Amino Acids | Amino Acid Conjugate | Potential for targeted transport |
Libraries of this compound Analogues for High-Throughput Screening
The design and synthesis of focused libraries of small molecules are pivotal for identifying novel bioactive compounds. For the this compound scaffold, several strategies can be employed to generate a diverse set of analogues suitable for high-throughput screening. These strategies typically involve parallel synthesis techniques where multiple reactions are run simultaneously to expedite the creation of a large number of distinct compounds. mt.com
Core Scaffold and Points of Diversification
The this compound molecule offers several key points for chemical modification to create a library of analogues. These diversification points allow for the systematic exploration of the chemical space around the core scaffold to establish structure-activity relationships (SAR). The primary sites for derivatization are:
The Carboxylic Acid Group: This functional group can be converted into a variety of other functionalities, such as esters, amides, and hydrazones.
The Acetyl Group: The acyl chain can be varied in length and branching to explore the impact of steric and electronic properties at this position.
The Phenyl Rings: Substituents can be introduced onto either of the two phenyl rings to modulate the electronic and lipophilic character of the molecule.
Synthetic Strategies for Library Generation
The synthesis of a library of this compound analogues can be efficiently achieved using solution-phase parallel synthesis methodologies. nih.gov This approach allows for the rapid production of a multitude of compounds in multi-well plates.
A plausible synthetic route for generating a library could commence with a substituted salicylic (B10762653) acid derivative. The phenolic hydroxyl group can be alkylated with a substituted α-haloacetate to introduce the phenoxyacetic acid moiety. Subsequent acylation of the remaining hydroxyl group would yield the final products. Alternatively, starting with a pre-formed phenoxyacetic acid backbone, derivatization of the carboxylic acid and modifications on the phenyl rings can be performed.
Table 1: Proposed Library of this compound Analogues
This interactive table outlines a hypothetical library design based on the derivatization of the core scaffold. Users can sort and filter the data to explore the different chemical modifications.
| Analogue ID | R1 (on Carboxyl Group) | R2 (Acyl Group) | R3 (Substituent on Phenoxy Ring) | R4 (Substituent on Salicyl Ring) |
| APA-001 | -OH (Acid) | -CH3 (Acetyl) | H | H |
| APA-002 | -OCH3 (Methyl Ester) | -CH3 (Acetyl) | H | H |
| APA-003 | -NH2 (Amide) | -CH3 (Acetyl) | H | H |
| APA-004 | -OH (Acid) | -CH2CH3 (Propionyl) | H | H |
| APA-005 | -OH (Acid) | -CH3 (Acetyl) | 4-Cl | H |
| APA-006 | -OH (Acid) | -CH3 (Acetyl) | H | 5-NO2 |
| APA-007 | -NH-Ph (Anilide) | -CH3 (Acetyl) | H | H |
| APA-008 | -OCH2CH3 (Ethyl Ester) | -CH2CH2CH3 (Butyryl) | 4-F | 5-Br |
Detailed Research Findings from Related Scaffolds
While specific high-throughput screening library data for this compound is not extensively published, research on structurally related phenoxyacetic acid and salicylic acid derivatives provides valuable insights into the potential biological activities of such a library.
For instance, libraries of phenoxyacetic acid derivatives have been synthesized and screened for various therapeutic targets. A recent study detailed the design and synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.govnih.gov In this work, a series of compounds were prepared by reacting substituted phenoxyacetic acids with various hydrazides to form hydrazones, demonstrating a viable synthetic route for library generation. nih.govmdpi.com Their findings revealed that specific substitutions on the phenoxy ring significantly influenced the inhibitory potency against COX-2.
Similarly, extensive work has been done on creating libraries of aspirin (B1665792) (acetylsalicylic acid) analogues. These libraries are often generated by modifying the carboxylic acid group to amides or esters, or by altering the acetyl group. mdpi.com The screening of these libraries has led to the discovery of compounds with a range of biological activities, including anti-inflammatory and anticancer properties.
The synthesis of dual FFA1 and PPARδ agonists based on a phenoxyacetic acid scaffold highlights another application of such libraries in metabolic disease research. nih.gov In this study, systematic exploration around a lead compound led to the identification of a novel dual agonist with improved glucose-lowering effects. nih.gov
Furthermore, the synthesis of azo compounds derived from salicylic acid has been explored for their anti-inflammatory activity, showcasing another derivatization strategy for the salicylic acid core. orientjchem.org
The methodologies used in these studies, particularly the use of parallel synthesis and the systematic variation of substituents, are directly applicable to the construction of a diverse library of this compound analogues for high-throughput screening against a wide array of biological targets.
Structure Activity Relationship Sar Studies of 2 Acetyloxy Phenoxy Acetic Acid and Its Analogues
Systematic Modification of the Acetyl Group and Its Impact on Activity
The acetyl group (-COCH3) at the 2-position of the phenoxy ring is a critical determinant of the biological activity of [2-(acetyloxy)phenoxy]acetic acid, much like its role in the well-studied analogue, acetylsalicylic acid (aspirin). blogspot.com In acetylsalicylic acid, this acetyl group is essential for the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme by binding to a serine residue. gpatindia.com
Systematic modifications of this group in analogues have demonstrated its importance:
Replacement of the Acetyl Group : Replacing the acetyl group with other substituents, such as longer alkyl chains (e.g., ethyl or propyl groups), generally leads to a decrease in activity. blogspot.com
Removal of the Acetyl Group : The complete removal of the acetyl group, resulting in the corresponding salicylic (B10762653) acid derivative, alters the activity profile. While the salicylate (B1505791) anion itself is the active moiety for some effects, the acetyl group confers specific properties, such as increased stability compared to the rapidly metabolized salicylic acid. blogspot.comgpatindia.com
Positional Isomerism : The position of the acetyloxy group on the ring is crucial. In related salicylate structures, moving the hydroxyl group (which is acetylated in this case) from the ortho position to the meta or para position relative to the carboxyl group abolishes the anti-inflammatory activity. gpatindia.com
In a study of aspirin (B1665792) analogues with anticancer activity, modifications to the position of the acetyl group were among the strategies tested to understand its contribution to the compound's effects. nih.gov For a series of novel aspirin-based benzyl esters, the presence of an acyloxy group was found to be significant, and its replacement with groups like phosphate, fluoride, or hydrogen prevented the formation of the active drug intermediate. researchgate.net
| Modification | Structural Change | Impact on Activity | Reference |
|---|---|---|---|
| Replacement | Acetyl group replaced with ethyl or propyl groups | Decrease in activity | blogspot.com |
| Removal | Acetyl group removed (hydrolyzed to hydroxyl) | Alters activity profile; loses specific inhibitory capabilities | gpatindia.com |
| Positional Isomerism | Functional group moved to meta or para position | Abolishes activity | gpatindia.com |
| Substitution | Acyloxy group replaced by -OP(O)(OEt)2, F, or H | Prevents formation of active intermediate | researchgate.net |
Role of the Phenoxy Moiety in Biological Recognition
The phenoxyacetic acid structure is a key pharmacophore found in numerous medicinal agents. jetir.orgnih.gov The aromatic phenoxy ring serves as a scaffold, and its substitution pattern significantly influences biological recognition and activity.
Ring Substitution : The introduction of substituents onto the phenolic ring can dramatically alter potency and toxicity. For instance, introducing halogen atoms to the phenolic ring has been shown to increase both the potency and toxicity of salicylate analogues. gpatindia.com In a study of chloroderivatives of phenoxyacetic acid, substituting chlorine atoms in the aromatic ring was found to increase the reactivity of the molecule. mdpi.com Specifically, substitution at the 2- and 4-positions resulted in highly reactive compounds. mdpi.com
Lipophilicity and Bulk : Increasing the molecule's lipophilicity by adding alkyl groups or introducing a bulky substituent at the ortho position can lead to an increase in activity. blogspot.com
Bridging Moiety : In related structures like (phenoxyphenyl)acetic acids, the nature of the atom bridging the two phenyl rings (e.g., O, S, NH) has a profound effect. While [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be a highly potent anti-inflammatory agent, the analogous compound with an NH bridge showed low activity. nih.gov This highlights the specific role of the ether oxygen in orienting the molecule for optimal target interaction.
| Modification Type | Example | Observed Effect | Reference |
|---|---|---|---|
| Halogenation | Introduction of Cl atoms on the phenolic ring | Increases potency and toxicity | gpatindia.com |
| Alkylation | Addition of alkyl groups to the ring | Increases lipophilicity and activity | blogspot.com |
| Positional Substitution | Substitution at the 5th-position of the phenolic ring | Increases anti-inflammatory property in salicylates | gpatindia.com |
| Bridging Atom | Replacing ether oxygen with NH or S in (phenoxyphenyl)acetic acids | Significantly reduces activity | nih.gov |
Influence of the Acetic Acid Side Chain on Target Interaction
The carboxylic acid group of the acetic acid side chain is a crucial feature for the biological activity of this compound and its analogues. blogspot.com
Essential Nature of the Carboxyl Group : The carboxyl function is often associated with the primary activity of the drug, while also contributing to side effects. gpatindia.com Its removal or significant modification typically results in a decrease or loss of activity. blogspot.com The active moiety is often the salicylate anion, underscoring the importance of the acidic proton. gpatindia.com
Modification of Acidity : Altering the acidity of the carboxylic acid can differentiate its biological effects. For example, converting the carboxylic acid to an amide derivative can maintain analgesic action but eliminate anti-inflammatory properties in salicylates. gpatindia.com
Chain Length and Substitution : In related structures like 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid, the side chain plays a key role in positioning the molecule within the active site of target enzymes. frontiersin.org The length and flexibility of this chain are important for establishing van der Waals contacts with amino acid residues. frontiersin.org Studies on other phenoxyacetic acid derivatives show that modifications to this side chain, such as creating hydrazide derivatives, can yield compounds with significant biological activities, such as pesticidal effects. niscpr.res.in
Stereochemical Considerations and Enantiomeric Activity Differences
Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as enantiomers often exhibit different interactions with chiral biological targets like enzymes and receptors. nih.gov While this compound itself is not chiral, many of its analogues, particularly those with substitutions on the acetic acid side chain (e.g., 2-phenoxypropionic acid derivatives), can exist as enantiomers.
For these chiral analogues, the biological activity is often stereospecific. One enantiomer typically displays significantly higher potency than the other. This difference is attributed to the specific three-dimensional arrangement of functional groups, which allows for a more favorable interaction with the binding site of the target protein. nih.gov For example, in a study of nature-inspired acivicin derivatives, stereochemistry led to significant differences in antimalarial activity, with the natural (5S, αS) isomers consistently being the most potent molecules. nih.gov This suggests that a stereoselective uptake or target binding mechanism is responsible for the enhanced biological activity of one enantiomer over the others. nih.gov Although direct studies on this compound are limited, the principles observed in its analogues underscore the importance of considering stereochemistry in drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach is valuable for predicting the activity of new analogues and understanding the key molecular properties that govern their efficacy.
QSAR models have been successfully developed for various classes of phenoxyacetic acid derivatives to predict their biological activities, ranging from herbicidal to anti-inflammatory effects. nih.govmdpi.commdpi.com The development of a QSAR model involves several key steps:
Data Set Compilation : A series of phenoxyacetic acid analogues with experimentally determined biological activities (e.g., IC50 values) is collected.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For phenoxyacetic acid derivatives, these often include:
Physicochemical Properties : Lipophilicity (LogP), polarizability, and water solubility. mdpi.comfip.org
Electronic Descriptors : Charges on atoms and electrostatic potential maps, which describe the electron distribution. mdpi.com
Steric and 3D Descriptors : Molecular volume, surface area, and other parameters that describe the molecule's three-dimensional shape. nih.gov
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govfip.org For instance, a 3D-QSAR study on (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives used steric, electrostatic, and hydrophobic fields to build predictive models.
The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for practical applications like virtual screening. basicmedicalkey.comuniroma1.it Validation is a critical step to ensure that the model is robust and not just a result of chance correlation. nih.gov
Key validation techniques include:
Internal Validation : This is performed using the initial training set of molecules. The most common method is cross-validation (often leave-one-out), which generates a cross-validation coefficient (q²). A high q² value is a necessary, but not sufficient, condition for a model to have predictive power. uniroma1.it
External Validation : This is the most crucial test of a model's predictive ability. The model is used to predict the activity of an external test set of compounds that were not used in the model's development. basicmedicalkey.comuniroma1.it The predictive power is assessed using parameters like the predictive r² (pred_r²).
For example, a 3D-QSAR model developed for benzoxazinone derivatives (related structures) showed a q² of 0.9739 and a pred_r² of 0.8217, indicating a highly predictive model. nih.gov Similarly, models for (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives achieved pred_r² values as high as 0.8970, demonstrating strong predictive capability. These validated models can then be used to understand the structural requirements for activity and to design novel, more potent molecules. nih.gov
Computational Chemistry and Molecular Modeling of 2 Acetyloxy Phenoxy Acetic Acid
Conformation Analysis and Conformational Landscapes
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For [2-(Acetyloxy)phenoxy]acetic acid, the flexibility arises from several rotatable bonds: the C-O bond of the ether linkage, the O-C bond of the acetic acid moiety, and the bonds within the acetyloxy group.
The spatial arrangement of the phenoxyacetic acid backbone is a critical determinant of its bioactivity. Studies on related phenoxyacetic acid derivatives have revealed two primary conformations: synclinal and antiperiplanar. researchgate.net The synclinal conformation involves the side chain folding towards the aromatic ring, while in the antiperiplanar conformation, it extends away from the ring. researchgate.net The preferred conformation is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance, as well as the surrounding environment. For instance, in the solid state, crystal packing forces can favor one conformation over the other. researchgate.net In the case of 2-(2-isopropylphenoxy)acetic acid, the pendant –OCH2COOH chain adopts an extended conformation, lying nearly in the plane of the benzene (B151609) ring. researchgate.net It is anticipated that this compound would also exhibit a dynamic equilibrium between these principal conformations, with the relative energies of the conformers dictating the conformational landscape.
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-receptor interactions. Given that numerous phenoxyacetic acid derivatives have been investigated as inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2, this enzyme represents a logical and promising target for docking studies with this compound. nih.govnih.govmdpi.com
Ligand-Protein Interaction Prediction
Docking simulations of this compound into the active site of COX-2 would likely reveal key interactions that stabilize the ligand-protein complex. Based on studies of similar inhibitors, the following interactions are anticipated:
Hydrogen Bonding: The carboxylic acid group of this compound is expected to form crucial hydrogen bonds with key amino acid residues in the COX-2 active site, such as Arginine and Tyrosine. semanticscholar.org
Van der Waals Interactions: The phenyl ring of the molecule would likely engage in van der Waals interactions with hydrophobic residues lining the active site pocket.
Pi-Alkyl or Pi-Pi Interactions: The aromatic ring could also participate in pi-alkyl or pi-pi stacking interactions with other aromatic residues within the binding site.
The acetyloxy substituent at the ortho position of the phenyl ring may also influence the binding orientation and introduce additional interactions, potentially enhancing the binding affinity and selectivity for COX-2 over COX-1.
Binding Affinity Estimation
Molecular docking programs employ scoring functions to estimate the binding affinity, often expressed in kcal/mol. A lower docking score generally indicates a more favorable binding interaction. For derivatives of phenoxyacetic acid, docking scores against COX-2 have been reported in the range of -8.5 to -8.9 kcal/mol for the most potent compounds. semanticscholar.org It is hypothesized that this compound could achieve a comparable or even superior binding affinity, depending on the specific interactions facilitated by its chemical structure.
| Parameter | Predicted Value/Interaction |
| Potential Target | Cyclooxygenase-2 (COX-2) |
| Key Interacting Residues | Arginine, Tyrosine |
| Predicted Binding Interactions | Hydrogen Bonds, Van der Waals, Pi-Alkyl/Pi-Pi |
| Estimated Binding Affinity Range | -8.0 to -9.5 kcal/mol |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation of the this compound-COX-2 complex would provide critical information regarding its stability and the conformational changes that may occur upon binding.
By simulating the movements of atoms and molecules over a specific period, MD can assess the persistence of the initial docking pose and the key intermolecular interactions. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation can indicate the stability of the complex. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. rsc.org DFT calculations can provide valuable data on the geometry, bonding, and reactivity of this compound. For related phenoxyacetic acids, DFT has been successfully used to compute equilibrium geometries, vibrational frequencies, and electronic properties. nih.gov
Frontier Orbital Analysis
Frontier orbital theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity. libretexts.orgyoutube.com
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen atoms of the ether and carbonyl groups, as well as the phenyl ring.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The LUMO is anticipated to be distributed over the carboxylic acid group and the acetyl group, which are electron-withdrawing.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
| Orbital | Predicted Characteristics |
| HOMO | Localized on the phenyl ring and oxygen atoms |
| LUMO | Localized on the carboxylic acid and acetyl groups |
| HOMO-LUMO Gap | Indicative of chemical reactivity |
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the distribution of charge within a molecule. libretexts.org These maps are crucial in computational chemistry for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins or nucleic acids. libretexts.org The map is generated by calculating the electrostatic potential energy at a specific distance from the molecule's nuclei. This data is then displayed using a color spectrum overlaid on an electron density model. libretexts.org Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent low electron density and positive electrostatic potential, indicating regions prone to nucleophilic attack. Green and yellow represent intermediate or neutral potential. youtube.com
For this compound, the ESP map would reveal distinct regions of negative potential. The oxygen atoms of the carboxylic acid group and the ester group (both the carbonyl and ether-linked oxygens) are highly electronegative and would therefore create prominent red areas on the map. These regions are the most likely sites for forming hydrogen bonds with biological targets. researchgate.netpearson.com The aromatic phenyl ring would exhibit a more neutral potential (green), although the electron-withdrawing nature of the attached acetyloxy and acetic acid groups would influence its electron distribution.
The distribution of these charged regions is fundamental to the molecule's biological interactions. For instance, in the active site of an enzyme, the negative potential regions of this compound could align with positively charged amino acid residues, while the more neutral aromatic ring might engage in hydrophobic or π-stacking interactions. Computational studies on related phenoxyacetic acid derivatives have utilized ESP maps to understand their herbicidal activity, correlating the charge distribution with their ability to bind to target proteins. researchgate.net
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ontosight.ai A pharmacophore model does not represent a real molecule but rather an abstract compilation of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.
For this compound and its derivatives, a pharmacophore model could be developed based on their known interactions with a biological target, such as the cyclooxygenase-2 (COX-2) enzyme. nih.gov The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Acceptors: The carbonyl oxygens of the ester and carboxylic acid groups.
Aromatic Ring: The central phenyl group, which can participate in hydrophobic interactions.
Hydrogen Bond Donor: The hydroxyl proton of the carboxylic acid group.
| Pharmacophoric Feature | Corresponding Chemical Group |
|---|---|
| Aromatic Ring | Phenyl Group |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (Ester) |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (Carboxylic Acid) |
| Hydrogen Bond Acceptor | Ether Oxygen (Ester) |
| Hydrogen Bond Donor | Hydroxyl Hydrogen (Carboxylic Acid) |
Once a pharmacophore model is established, it can be used for virtual screening , a computational method to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active at the target of interest. nih.govdovepress.com This process allows researchers to rapidly identify promising lead compounds for further experimental testing, significantly accelerating the drug discovery process. nih.gov For example, a virtual screening campaign using a pharmacophore derived from phenoxyacetic acid structures could identify novel potential anti-inflammatory agents by filtering for compounds that possess a similar spatial arrangement of aromatic and hydrogen-bonding features. nih.govnih.gov
Prediction of Physicochemical Descriptors Relevant to Biological Behavior
Computational methods can predict a variety of physicochemical descriptors that are relevant to a molecule's pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov These descriptors provide insight into how a compound might behave in a biological system, without being direct measurements of physical properties like melting or boiling points.
For this compound, several key descriptors can be calculated to predict its biological behavior:
Lipophilicity (ClogP): The logarithm of the partition coefficient between n-octanol and water, ClogP, is a measure of a molecule's oil/water solubility. It is a critical predictor of oral absorption and membrane permeability. Compounds with very high lipophilicity may be poorly absorbed due to low aqueous solubility, while those with very low lipophilicity may not effectively cross cell membranes. nih.gov
Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of all polar atoms in a molecule. It is a good indicator of a drug's ability to permeate cell membranes and is often correlated with oral bioavailability and blood-brain barrier penetration. kisti.re.kr
Number of Rotatable Bonds: This descriptor counts the number of bonds that allow for free rotation. A higher number of rotatable bonds generally indicates greater conformational flexibility. While some flexibility is necessary for binding to a target, excessive flexibility can lead to a significant loss of entropy upon binding, reducing binding affinity.
These descriptors are often used in conjunction with established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound and predict its potential for oral bioavailability.
| Descriptor | Predicted Value Range/Significance |
|---|---|
| Molecular Weight | ~210.18 g/mol |
| ClogP | Influences membrane permeability and absorption. nih.gov |
| Topological Polar Surface Area (TPSA) | Predicts transport properties and oral bioavailability. kisti.re.kr |
| Hydrogen Bond Donors | 1 (from carboxylic acid) |
| Hydrogen Bond Acceptors | 5 (from oxygens) |
| Number of Rotatable Bonds | Relates to conformational flexibility and binding entropy. |
By analyzing these descriptors, computational chemists can forecast potential issues with a compound's ADMET profile early in the drug discovery pipeline, allowing for structural modifications to improve its biological behavior before significant resources are invested in synthesis and testing. nih.govakosgmbh.de
Analytical Methodologies for 2 Acetyloxy Phenoxy Acetic Acid in Complex Matrices Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation of [2-(Acetyloxy)phenoxy]acetic acid from interfering components in complex samples prior to its quantification. The choice of chromatographic technique depends on the physicochemical properties of the compound and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like this compound and its metabolites. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds.
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For acidic compounds such as this compound and its primary metabolite, salicylic (B10762653) acid, the pH of the mobile phase is a critical parameter. Acidifying the mobile phase, often with phosphoric acid or formic acid, suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. sielc.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate the parent compound from its more polar metabolites.
A common mobile phase combination consists of an aqueous solution of an acid (e.g., 0.1% phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The proportion of the organic modifier is gradually increased to elute compounds with increasing hydrophobicity. Detection is typically achieved using a UV-Vis detector, as the aromatic ring in the molecule absorbs ultraviolet light at specific wavelengths, commonly around 210 nm or 275 nm. researchgate.netnih.gov For more complex matrices or lower concentrations, a diode array detector (DAD) can be used to obtain the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound and Related Compounds
| Parameter | Value/Description | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | researchgate.net |
| Mobile Phase B | Acetonitrile | researchgate.net |
| Elution | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | chiraltech.com |
| Detection | UV at 210 nm or 275 nm | researchgate.netnih.gov |
| Column Temperature | Ambient or controlled (e.g., 25°C) | nih.gov |
Gas Chromatography (GC) Approaches (if volatile derivatives are formed)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the thermal lability of the ester and carboxylic acid functional groups. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative.
For acidic compounds like phenoxyacetic acids, a common derivatization strategy is esterification of the carboxylic acid group, for instance, by reaction with an alkylating agent. semanticscholar.org This process increases the volatility of the compound, making it suitable for GC analysis. The choice of derivatizing agent is critical and depends on the specific functional groups present in the molecule.
Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase of the column depends on the polarity of the derivatives. A flame ionization detector (FID) is a common detector for organic compounds, while a mass spectrometer (MS) as a detector provides higher selectivity and structural information. It is important to note that the derivatization step can add complexity to the sample preparation and may introduce potential sources of error.
Chiral Chromatography for Enantiomeric Separation
This compound itself is not chiral. However, some of its potential metabolites or related compounds in the phenoxypropionic acid class are chiral and may exist as enantiomers. researchgate.netnih.gov Since enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are often necessary. nih.gov
Chiral chromatography is the most effective method for the separation of enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral additive in the mobile phase. CSPs are the more common approach, where the stationary phase contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the separation of 2-aryloxycarboxylic acid enantiomers. researchgate.net
The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with an acidic modifier). researchgate.net The choice of the mobile phase and the specific chiral column is crucial for achieving optimal enantiomeric resolution.
Table 2: Examples of Chiral Selectors for Related Phenoxy Acid Compounds
| Chiral Selector Type | Example | Application | Reference |
| Polysaccharide-based CSP | Chiralcel OD-H, Chiralpak AD | Separation of 2-aryloxycarboxylic acid enantiomers | researchgate.net |
| Metal Chelate Additive | L-prolyl-n-octylamide-Ni(II) | Resolution of fluazifop (B150276) and other phenoxypropionic acids | nih.gov |
| Quinine-based CSP | CHIRALPAK® AX-QN | Separation of chiral acids | chiraltech.com |
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are indispensable for the structural elucidation of novel metabolites and for the sensitive and specific quantification of this compound and its derivatives in complex biological samples.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites/Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, including metabolites of this compound. While not as sensitive as mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule, which is invaluable for identifying the exact structure of unknown metabolites.
In metabolic studies, after administration of the parent drug, biological fluids like urine are collected. nih.gov The metabolites are often present in a complex mixture, and therefore, a separation step using techniques like HPLC is often performed prior to NMR analysis. The coupling of HPLC with NMR (HPLC-NMR) allows for the online separation and subsequent NMR analysis of individual metabolites. nih.gov
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H NMR provides initial information about the proton environments in the molecule. chemicalbook.comnih.gov For more complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, ultimately leading to the complete structural elucidation of the metabolite. The use of stable isotope-labeled compounds (e.g., with ¹³C or ²H) can further aid in tracking the metabolic fate of the parent drug and identifying its metabolites. researchgate.net
Mass Spectrometry (MS) for Identification and Quantification in Biological Samples
Mass Spectrometry (MS) is a highly sensitive and selective analytical technique used for both the identification and quantification of this compound and its metabolites in biological samples such as plasma and urine. nih.govnih.gov Due to the complexity of these matrices, MS is almost always coupled with a chromatographic separation technique, most commonly liquid chromatography (LC-MS or LC-MS/MS). nih.gov
In an LC-MS system, the compounds eluting from the LC column are introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound and its metabolites, often in the negative ion mode for acidic compounds. nih.gov
For quantification, tandem mass spectrometry (MS/MS) is the method of choice. In this approach, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte in a complex matrix. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the confirmation of the elemental composition of unknown metabolites. nih.gov
Table 3: Mass Spectrometry Parameters for the Analysis of Related Phenoxyacetic Acids
| Parameter | Description | Relevance | Reference |
| Ionization Mode | Electrospray Ionization (ESI), negative mode | Suitable for acidic compounds | nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | QqQ for quantification (SRM), QTOF for identification (HRMS) | nih.govnih.gov |
| Fragmentation | Collision-Induced Dissociation (CID) | Generates specific product ions for MS/MS | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantification | researchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for real-time monitoring of chemical reactions involving this compound. These methods allow for the qualitative and semi-quantitative tracking of the appearance of products and disappearance of reactants, providing valuable insights into reaction kinetics and mechanisms.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the synthesis or transformation of this compound, monitoring the changes in the IR spectrum can confirm the progress of the reaction. The key characteristic absorption bands for this compound are associated with the carbonyl groups of the ester and the carboxylic acid, the C-O stretches, and the aromatic ring.
During a typical synthesis, such as the acetylation of 2-hydroxyphenoxyacetic acid, the reaction can be monitored by observing the appearance of the ester carbonyl (C=O) stretch and the disappearance of the broad hydroxyl (O-H) stretch of the starting material.
Table 1: Key IR Absorption Bands for Monitoring the Synthesis of this compound
| Functional Group | Wavenumber (cm⁻¹) | Interpretation |
| Carboxylic Acid O-H | 3300-2500 (broad) | Present in the reactant (2-hydroxyphenoxyacetic acid) and product. Its broadness is due to hydrogen bonding. libretexts.orglibretexts.org |
| Aromatic C-H | 3100-3000 | Characteristic of the benzene (B151609) ring, present in both reactant and product. |
| Ester C=O | 1770-1750 | Appearance of this sharp band indicates the formation of the acetyl group. |
| Carboxylic Acid C=O | 1725-1700 | Present in both reactant and product. libretexts.org |
| C-O Stretch (Ester) | 1250-1100 | Appearance of this band supports ester formation. |
| C-O Stretch (Ether) | 1260-1000 | Present in both reactant and product. |
| Phenolic O-H | 3600-3200 (broad) | Disappearance of this band from the reactant (2-hydroxyphenoxyacetic acid) indicates completion of the acetylation. libretexts.org |
Note: The exact positions of the peaks can be influenced by the solvent and the physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study molecules containing chromophores, which are parts of the molecule that absorb light in the UV-visible region. The benzene ring and the carbonyl groups in this compound act as chromophores.
The electronic transitions in the molecule, primarily π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups, give rise to characteristic absorption bands. The position and intensity of the maximum absorbance (λmax) can be affected by the substitution on the aromatic ring and the solvent used. For instance, the λmax for phenoxyacetic acid is typically observed around 270 nm. The introduction of the acetyloxy group at the ortho position can cause a slight shift in the λmax.
Reaction monitoring by UV-Vis spectroscopy involves tracking the change in the absorbance at a specific wavelength corresponding to the reactant or product. For example, during the hydrolysis of this compound to 2-hydroxyphenoxyacetic acid, a shift in the λmax would be expected due to the change in the substituent on the aromatic ring.
Table 2: Expected UV-Vis Absorption Maxima (λmax) for Reaction Monitoring
| Compound | Solvent | Expected λmax (nm) | Chromophore |
| This compound | Ethanol (B145695) | ~270-275 | Phenyl, Ester C=O, Carboxylic Acid C=O |
| 2-Hydroxyphenoxyacetic acid | Ethanol | ~275-280 | Phenyl, Phenolic OH, Carboxylic Acid C=O |
Note: These are estimated values and the actual λmax should be determined experimentally.
The conjugation of the carbonyl group with the aromatic ring influences the position of the λmax. masterorganicchemistry.com Changes in conjugation during a reaction will lead to observable shifts in the UV-Vis spectrum, making it a valuable tool for reaction monitoring. physchemres.org
Electrophoretic Methods for Purity and Identity Confirmation
Electrophoretic methods, particularly capillary electrophoresis (CE), are high-resolution separation techniques that can be effectively employed for the purity assessment and identity confirmation of this compound. CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) is a powerful mode of CE for the analysis of charged species. sciex.com Since this compound is a carboxylic acid, it will be negatively charged at a pH above its pKa, allowing for its separation by CZE. The separation is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio.
For purity determination, a sample of this compound would be injected into a capillary filled with a background electrolyte (BGE) of a specific pH. Potential impurities, such as the starting materials (e.g., 2-hydroxyphenoxyacetic acid) or by-products, would migrate at different velocities, resulting in separate peaks in the electropherogram. The peak area of this compound relative to the total peak area provides a measure of its purity.
Table 3: Hypothetical CZE Method for Purity Analysis of this compound
| Parameter | Condition | Purpose |
| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length | Provides the separation channel. |
| Background Electrolyte (BGE) | 25 mM Sodium borate (B1201080) buffer, pH 9.2 | Maintains a constant pH and provides conductivity. At this pH, the carboxylic acid is deprotonated. |
| Applied Voltage | 20 kV | Drives the electrophoretic and electroosmotic flow. |
| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small plug of the sample into the capillary. |
| Detection | UV at 214 nm or 270 nm | Monitors the analytes as they pass the detector window. |
| Temperature | 25 °C | Ensures reproducible migration times. |
Identity confirmation can be achieved by comparing the migration time of the main peak in the sample to that of a certified reference standard of this compound analyzed under the same conditions. Spiking the sample with the reference standard should result in an increase in the height of the corresponding peak, further confirming the identity.
Micellar Electrokinetic Chromatography (MEKC)
For the separation of neutral impurities or for improved separation of closely related acidic compounds, Micellar Electrokinetic Chromatography (MEKC) can be utilized. MEKC is a mode of CE that uses a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the BGE at a concentration above its critical micelle concentration. The resulting micelles act as a pseudostationary phase, and separation is based on the partitioning of the analytes between the micelles and the aqueous buffer. This allows for the separation of both charged and neutral species. nih.gov
The use of non-aqueous capillary electrophoresis (NACE) could also be explored, which involves the use of organic solvents as the electrolyte medium and can offer different selectivity for the separation of acidic compounds. nih.gov
Bioanalytical Method Development for this compound in Biological Media (e.g., cell lysates, culture media)
The quantification of this compound in complex biological matrices such as cell lysates and culture media is crucial for in vitro research applications, including cellular uptake, metabolism, and mechanism of action studies. The development of a robust and sensitive bioanalytical method is essential for obtaining reliable data.
A common approach for the analysis of small molecules like this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
Sample Preparation
The first step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. This is critical to remove proteins and other interfering components that can affect the analytical column and the ionization efficiency in the mass spectrometer.
Protein Precipitation (PPT): This is a simple and common method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected.
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is based on the polarity of the analyte. For this compound, a solvent like ethyl acetate (B1210297) could be suitable.
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and concentration of the analyte. A reversed-phase or ion-exchange SPE cartridge can be used to retain the analyte while the interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.
LC-MS/MS Method
An LC-MS/MS method would be developed for the sensitive and selective quantification of this compound.
Table 4: Proposed LC-MS/MS Parameters for the Analysis of this compound in Cell Culture Media
| Parameter | Condition | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ion mode ESI and improves peak shape. nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for elution. |
| Gradient | A time-programmed gradient from low to high organic content | To elute the analyte with good peak shape and separate it from matrix components. |
| Flow Rate | 0.3 mL/min | Suitable for the column dimensions. |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive detection. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Negative mode is often suitable for carboxylic acids, but positive mode can also be used. nih.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. |
| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for the analyte | The deprotonated or protonated molecular ion. |
| Product Ion (Q3) | A characteristic fragment ion | Generated by collision-induced dissociation of the precursor ion. |
A stable isotope-labeled internal standard (e.g., ¹³C₆-[2-(acetyloxy)phenoxy]acetic acid) would ideally be used to compensate for matrix effects and variations in extraction recovery and instrument response.
The method would be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant guidelines to ensure the reliability of the results. nih.gov
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of this compound in complex mixtures. These mixtures can include environmental samples, reaction mixtures from synthesis, or biological fluids. The combination of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry allows for the accurate identification and quantification of the target analyte even at trace levels.
LC-MS/MS for a Complex Sample Matrix
The analysis of this compound in a complex matrix, such as a soil extract or a wastewater sample, would follow a similar approach to the bioanalytical method described previously. However, the sample preparation may need to be more rigorous to remove a wider range of interfering substances.
Table 5: Illustrative LC-MS/MS Method for this compound in a Complex Mixture
| Step | Description | Details |
| 1. Sample Extraction | Isolation of the analyte from the sample matrix. | For a water sample, solid-phase extraction (SPE) on a polymeric reversed-phase sorbent is a common approach for phenoxyacetic acids. nih.govresearchgate.net The sample is acidified to ensure the analyte is in its neutral form for retention. |
| 2. Chromatographic Separation | Separation of the analyte from co-extracted compounds. | An ultra-high-performance liquid chromatography (UHPLC) system with a C18 column provides fast and efficient separations. nih.gov The mobile phase typically consists of an aqueous solution of a weak acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile or methanol. lcms.cz |
| 3. Mass Spectrometric Detection | Sensitive and selective detection and quantification. | A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. nih.gov The transition from the precursor ion (the molecular ion of this compound) to a specific product ion is monitored. |
Research Findings from Structurally Similar Compounds
Studies on the analysis of phenoxyacetic acid herbicides in environmental and biological samples provide valuable insights that can be applied to this compound. For example, methods have been developed for the simultaneous analysis of multiple phenoxyacetic acids and their transformation products in groundwater using UHPLC-MS/MS. researchgate.net These methods often employ a simple "dilute-and-shoot" approach after a straightforward extraction, demonstrating the power of LC-MS/MS to handle complex samples with minimal cleanup.
The choice of ionization polarity (positive or negative) can be optimized. While carboxylic acids are often analyzed in negative ion mode, positive ion mode can also provide excellent sensitivity, especially with the addition of a mobile phase modifier like formic acid. nih.gov
The development of such methods is critical for understanding the environmental fate and potential biological exposure to this compound and related compounds.
Emerging Research Directions and Future Prospects for 2 Acetyloxy Phenoxy Acetic Acid
Exploration of Novel Biological Activities
The phenoxyacetic acid scaffold is a versatile platform from which numerous biologically active molecules have been developed. Research into derivatives has unveiled a wide spectrum of potential therapeutic applications, suggesting that [2-(Acetyloxy)phenoxy]acetic acid could be a candidate for screening against various biological targets.
Recent studies have focused on designing phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.comnih.gov This approach aims to create anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Another promising area is the development of agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes by amplifying glucose-stimulated insulin (B600854) secretion. nih.gov
Furthermore, the antimicrobial potential of this chemical class is an active area of investigation. Derivatives have been synthesized and tested for anti-mycobacterial activity against Mycobacterium tuberculosis and for broader antimicrobial effects against various bacteria and fungi. researchgate.netresearchgate.net The potential modes of action are thought to involve the disruption of microbial cell membranes or the inhibition of essential protein or nucleic acid synthesis. researchgate.net Other explored activities include the inhibition of aminopeptidase (B13392206) M, which could have applications in various physiological processes. researchgate.net These diverse findings indicate a rich field of possibilities for discovering novel biological roles for phenoxyacetic acid derivatives like this compound.
| Biological Target/Activity | Example Derivative Class | Key Research Finding |
|---|---|---|
| COX-2 Inhibition (Anti-inflammatory) | Hydrazone derivatives of phenoxyacetic acid | Certain derivatives showed significant selective COX-2 inhibition with IC50 values in the nanomolar range (0.06–0.09 μM). mdpi.comnih.gov |
| FFA1 Agonism (Antidiabetic) | Substituted phenoxyacetic acids | A lead candidate demonstrated robust agonistic activity (43.6 nM) and potential for improving hyperglycemia without causing hypoglycemia. nih.gov |
| Anti-mycobacterial | Chalcone-based phenoxyacetic acid derivatives | Synthesized compounds were evaluated for activity against Mycobacterium tuberculosis H37Rv. researchgate.net |
| Aminopeptidase M Inhibition | Phenoxyacetic acids with an acetamidic moiety | A derivative exhibited inhibitory activity against porcine kidney aminopeptidase M with a Ki of 243.6 μM. researchgate.net |
| General Antimicrobial | Para-bromophenoxyacetic acid | The compound showed notable inhibitory effects against Bacillus subtilis, E. coli, Candida albicans, and Trichoderma. researchgate.net |
Development of Advanced Synthetic Methodologies
The synthesis of phenoxyacetic acids and their derivatives is continuously evolving, with researchers developing more efficient and versatile methods. The classical approach involves a reaction between a sodium phenolate (B1203915) and sodium chloroacetate (B1199739) in water, a method first reported in the 19th century. wikipedia.org Modern advancements focus on improving yields, simplifying procedures, and enabling the creation of more complex derivatives.
One advanced methodology involves using activating agents to facilitate the condensation of phenoxyacetic acid with other molecules. For instance, phosphonitrilic chloride (PNT) has been successfully used as an activator for coupling phenoxyacetic acid with various phenols to create esters under mild, room-temperature conditions. jocpr.com Other research describes multi-step synthetic pathways to produce complex derivatives, such as hydrazones, by first creating a phenoxyacetic acid aldehyde intermediate, which is then reacted with various hydrazides. mdpi.com These advanced methodologies not only streamline the production of known compounds but also open the door to creating extensive libraries of novel this compound derivatives for biological screening.
| Method/Reagent | Description | Application |
|---|---|---|
| Williamson Ether Synthesis Analogue | Reaction of a phenolate salt with a chloroacetate salt in an aqueous or alcoholic solvent. wikipedia.orggoogle.com | Fundamental synthesis of the phenoxyacetic acid core. wikipedia.org |
| Phosphonitrilic Chloride (PNT) Activation | PNT is used as a mild and efficient activator for the condensation of phenoxyacetic acid with phenols to form esters. jocpr.com | Synthesis of phenoxyacetic acid esters under room temperature conditions. jocpr.com |
| Multi-step Hydrazone Synthesis | Involves creating a formyl-phenoxyacetic acid intermediate, followed by refluxing with various hydrazides to yield the final hydrazone derivatives. mdpi.com | Creation of complex derivatives for biological screening, such as COX-2 inhibitors. mdpi.com |
| Chlorination of Phenoxyacetic Acid | Direct chlorination of the phenoxyacetic acid core using chlorine gas and a catalyst to produce chlorinated derivatives. google.com | Synthesis of herbicidal compounds like 2,4-D acid. google.com |
Integration with Systems Biology Approaches
The traditional "one-target, one-drug" paradigm is increasingly being supplemented by systems biology, which considers the effect of a compound on complex biological networks. nih.gov Future research on this compound would benefit immensely from such an integrated approach. Instead of merely identifying a single protein target, systems biology aims to understand the broader physiological impact of a molecule.
For a compound like this compound, this could involve techniques like transcriptome analysis and phosphoproteomics to get a comprehensive overview of changes in gene expression and protein phosphorylation patterns upon cellular exposure. nih.gov These methods can reveal the full spectrum of pathways modulated by the compound. nih.gov Another powerful tool is the development of in silico physiological maps (PMs), which are visual representations of biological processes that can help predict and interpret the effects of a chemical on a specific organ or cell type. altex.org By integrating experimental data into these complex models, researchers can better understand the mechanistic underpinnings of a compound's activity and predict potential efficacy or off-target effects, accelerating the development of safer and more effective therapeutic agents. nih.govaltex.org
Application in Chemoinformatics and Big Data Analysis
Chemoinformatics and big data analytics are transforming drug discovery and chemical research. researchgate.netdokumen.pub For a compound like this compound and its derivatives, these computational tools offer powerful predictive capabilities. By leveraging large datasets of related molecules, researchers can build Quantitative Structure-Activity Relationship (QSAR) models. dokumen.pub These models use computational methods to correlate variations in molecular structure with changes in biological activity, allowing for the rational design of more potent and selective compounds. nih.gov
Big data approaches can also be used to screen virtual libraries of phenoxyacetic acid derivatives against thousands of biological targets, identifying potential new uses for the scaffold. researchgate.net Machine learning algorithms can analyze complex datasets from high-throughput screening experiments to identify subtle patterns and predict the biological activities of untested molecules. dokumen.pub This in silico approach can significantly reduce the time and cost associated with early-stage drug discovery by prioritizing the most promising candidates for laboratory synthesis and testing.
Potential as a Research Tool or Probe in Biological Systems
A compound with high potency and selectivity for a specific biological target can become an invaluable research tool, known as a chemical probe, to investigate biological pathways. Should this compound or a close analogue be found to selectively modulate a particular enzyme or receptor, it could be developed for this purpose. For example, a selective COX-2 inhibitor from this class could be used to probe the specific roles of this enzyme in inflammation and other disease processes, separate from the effects of COX-1. nih.gov
To be an effective probe, the relationship between the compound's structure and its activity must be well-understood. nih.gov The molecule can be further modified by synthetic chemists to incorporate reporter tags, such as fluorescent molecules or biotin, without losing its biological activity. These tagged probes allow for the visualization and isolation of the target protein within a complex cellular environment, facilitating a deeper understanding of its function, localization, and interactions.
Addressing Unexplored Research Gaps in the Field of this compound
The most significant research gap is the lack of studies focused specifically on this compound. While research on the broader class of phenoxyacetic acids provides a foundation, dedicated investigation is needed to characterize its unique physicochemical properties and biological activities.
Key unexplored areas for this class of compounds include:
Comprehensive Biological Screening: A systematic evaluation of this compound against a wide array of biological targets is needed to uncover its potential therapeutic value.
Mechanistic Elucidation: For many of the observed biological activities of phenoxyacetic acid derivatives, such as their antimicrobial effects, the precise molecular mechanisms of action remain to be fully elucidated. researchgate.netresearchgate.net
Metabolic and Pharmacokinetic Profiling: Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for any potential therapeutic development. Studies on related herbicidal compounds have focused on their transformation products in the environment, but detailed biological metabolism studies are a clear gap. researchgate.net
Structure-Activity Relationship (SAR) Studies: A comparative analysis is needed to understand how the 2-(acetyloxy) substituent specifically influences biological activity compared to other substitutions (e.g., chloro or methyl groups) on the phenoxyacetic acid scaffold. nih.gov
Collaborative Research Opportunities and Interdisciplinary Studies
Advancing the understanding of this compound and its potential applications will require a highly collaborative and interdisciplinary approach. The complexity of modern chemical and biological research necessitates the integration of multiple fields of expertise.
Chemistry and Biology: Synthetic chemists can collaborate with pharmacologists to create focused libraries of this compound derivatives for high-throughput screening against novel biological targets like FFA1 or various microbial strains. nih.govresearchgate.net
Computational and Experimental Science: Chemoinformaticians can work with medicinal chemists to build predictive QSAR and machine learning models, guiding the synthesis of the most promising compounds for testing. researchgate.netdokumen.pub
Systems Biology and Pharmacology: Data from pharmacological studies can be fed into systems biology models to provide a holistic view of the compound's effects on cellular networks, moving beyond single-target analysis. nih.govaltex.org
Toxicology and Environmental Science: Collaboration with toxicologists and environmental scientists would be essential to investigate the metabolic fate and potential ecotoxicity of the compound, ensuring a comprehensive understanding of its lifecycle and impact. researchgate.netresearchgate.net
Such interdisciplinary efforts are crucial to bridge the existing research gaps and fully explore the future prospects of this compound as a potentially valuable chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
